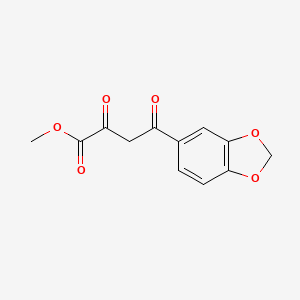

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate” seems to be a complex organic compound. The benzodioxol group indicates the presence of a methylenedioxy functional group, which is common in a variety of pharmaceuticals and recreational drugs12.

Synthesis Analysis

While specific synthesis methods for “Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate” were not found, similar compounds have been synthesized via palladium-catalyzed cross-coupling reactions3.

Molecular Structure Analysis

The exact molecular structure of “Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate” is not available. However, related compounds such as “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” have a molecular weight of 207.26894.

Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate” are not available. However, similar compounds have been involved in reactions such as Pd-catalyzed C-N cross-coupling3.

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate” are not available. However, a related compound “Methyl (2E)-3-(1,3-benzodioxol-5-yl)acrylate” has a molecular weight of 206.195 Da6.

Wissenschaftliche Forschungsanwendungen

1. Anticancer Research

- Application Summary: The compound’s structure is used in the design of 1-benzo[1,3]dioxol-5-yl-indoles, which have shown activity against various cancer cell lines .

- Methods of Application: These compounds are synthesized via a Pd-catalyzed C-N cross-coupling .

- Results: The compounds have shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Two compounds, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, showed IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

2. Psychoactive Substance Research

- Application Summary: The compound’s structure is similar to that of synthetic cathinones, a group of novel psychoactive substances (NPS) that have been emerging in recent years .

- Methods of Application: The study involved searching various online databases and government agency databases for reports on the identification of newly emerging synthetic cathinones .

- Results: The study identified 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 .

3. Antioxidant Research

- Application Summary: The compound’s structure is used in the synthesis of new {4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl}methanamine derivatives containing aryloxypropanol, aminoacetyl, and hetaryl-sulfanylacetyl substituents .

- Methods of Application: The alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether gave 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile which was reduced with lithium tetrahydroaluminate to [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

- Results: The synthesized compounds were evaluated for their antioxidant activity .

4. Parkinson’s Disease Treatment

- Application Summary: 1-[(1,3-Benzodioxol-5-yl)methyl]piperazine, a derivative of the compound, is an important intermediate for the synthesis of piribedil, a drug used in the treatment of Parkinson’s disease .

- Methods of Application: The synthesis involves the use of 1-[(1,3-Benzodioxol-5-yl)methyl]piperazine .

- Results: Piribedil has been found to be effective in reducing tremors associated with Parkinson’s disease .

5. Antitumor Research

- Application Summary: The compound’s structure is used in the design of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties. These have been evaluated for their anticancer activity against various cancer cell lines .

- Methods of Application: These compounds are synthesized via a Pd-catalyzed C-N cross-coupling .

- Results: Two compounds, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, showed IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

6. Synthesis of New Derivatives

- Application Summary: The compound is used as a starting material for the synthesis of new {4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl}methanamine derivatives containing aryloxypropanol, aminoacetyl, and hetaryl-sulfanylacetyl substituents .

- Methods of Application: The alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether gave 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile which was reduced with lithium tetrahydroaluminate to [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

- Results: The synthesized compounds were evaluated for their antioxidant activity .

Safety And Hazards

Specific safety and hazard information for “Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate” is not available. However, related compounds can be harmful if swallowed7.

Zukünftige Richtungen

The future directions for research on “Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate” are not clear due to the lack of specific information on this compound. However, related compounds have been studied for their anticancer activity3.

Please consult with a chemical expert or conduct further research for more accurate and specific information. This analysis is based on the closest available information and may not fully represent the properties of “Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate”.

Eigenschaften

IUPAC Name |

methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-16-12(15)9(14)5-8(13)7-2-3-10-11(4-7)18-6-17-10/h2-4H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOJWDDCFUZORX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1,3-benzodioxol-5-yl)-2,4-dioxobutanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B1351945.png)

![n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine](/img/structure/B1351959.png)

![2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B1351991.png)